n-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide
Description
N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the para-position with a 3-hydroxyprop-1-en-1-yl group. This structure combines an aromatic acetamide core with a conjugated enol substituent, which may influence its physicochemical properties (e.g., solubility, hydrogen bonding capacity) and biological activity.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[4-[(E)-3-hydroxyprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-9(14)12-11-6-4-10(5-7-11)3-2-8-13/h2-7,13H,8H2,1H3,(H,12,14)/b3-2+ |
InChI Key |
BFHRDEYULGNZRW-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/CO |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide typically involves the reaction of 4-(3-Hydroxyprop-1-en-1-yl)phenol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Paracetamol (N-(4-Hydroxyphenyl)acetamide)
Paracetamol (compound 3 in ) is a well-known analgesic and antipyretic drug. Structurally, it differs from the target compound by replacing the 3-hydroxyprop-1-en-1-yl group with a simple hydroxyl group at the para-position of the phenyl ring.
- Paracetamol’s hydroxyl group directly participates in its mechanism of action (COX enzyme inhibition), while the target compound’s extended substituent may modify receptor interactions .
| Property | N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide | Paracetamol |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | C₈H₉NO₂ |
| Substituent | 3-Hydroxyprop-1-en-1-yl | -OH |
| Hydrogen Bond Donors | 2 (amide NH, enol OH) | 2 (amide NH, phenolic OH) |
| Potential Bioactivity | Unknown (theoretical COX modulation) | Analgesic, Antipyretic |
Chlorinated Derivatives (Compounds 4–6 in )
Compounds 4–6 are halogenated analogs of paracetamol, featuring chloro-substituents on the phenyl ring:
- N-(3-Chloro-4-hydroxyphenyl)acetamide (4)
- N-(2,5-Dichloro-4-hydroxyphenyl)acetamide (5)
- N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide (6)
- The target compound’s non-halogenated, unsaturated substituent may offer reduced toxicity compared to chlorinated analogs .
| Property | Target Compound | Compound 4 (Monochloro) | Compound 6 (Trichloro) |
|---|---|---|---|
| Molecular Weight | 191.23 g/mol | 185.61 g/mol | 238.51 g/mol |
| Substituent | 3-Hydroxyprop-1-en-1-yl | 3-Cl, 4-OH | 2,3,5-Cl, 4-OH |
| LogP (Predicted) | ~1.5 (moderate polarity) | ~2.0 | ~3.2 |
Sulfonamide Derivatives (Compounds 35–37 in )
Sulfonamide-functionalized N-phenylacetamides, such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35), exhibit enhanced analgesic and anti-inflammatory activity compared to paracetamol.
- The target compound’s enol group may offer a balance between hydrophilicity and conformational flexibility, unlike the rigid sulfonamide substituents .
| Property | Target Compound | Compound 35 (Sulfonamide) |
|---|---|---|
| Functional Group | 3-Hydroxyprop-1-en-1-yl | Piperazinylsulfonyl |
| Bioactivity (Reported) | Theoretical anti-inflammatory | Analgesic (superior to paracetamol) |
| Synthetic Complexity | Moderate (enol stability challenges) | High (multistep sulfonylation) |
Heterocyclic Analog (Compound 1 in )
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (1) incorporates a pyrazole ring at the para-position.
- Key Differences: The pyrazole group introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
